

# SIAIS164018: A Technical Guide to a Novel ALK and EGFR Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SIAIS164018** is a novel Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins, Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR).[1][2][3][4] Developed from the tyrosine kinase inhibitor Brigatinib, **SIAIS164018** represents a promising therapeutic strategy for cancers driven by these kinases, particularly in the context of acquired resistance to traditional inhibitors.[1][2] This technical guide provides an in-depth overview of the **SIAIS164018**-mediated degradation pathway, quantitative data on its activity, and detailed experimental protocols.

# Mechanism of Action: ALK and EGFR Degradation Pathway

**SIAIS164018** functions as a heterobifunctional molecule. One end binds to the target proteins (ALK or EGFR), while the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This mechanism of targeted protein degradation offers a distinct advantage over simple inhibition, as it can overcome resistance mutations that alter the inhibitor binding site but do not prevent recognition by the degrader.[5]





Click to download full resolution via product page

Figure 1: **SIAIS164018** Mechanism of Action. This diagram illustrates the **SIAIS164018**-mediated degradation of ALK and EGFR proteins.



# **Quantitative Data**

The efficacy of **SIAIS164018** has been quantified through various in vitro assays, demonstrating its potent degradation and anti-proliferative activities.

Table 1: Inhibitory and Degradation Activity of SIAIS164018



| Target                    | Cell Line                  | Assay Type                     | Metric | Value                        | Reference |
|---------------------------|----------------------------|--------------------------------|--------|------------------------------|-----------|
| ALK                       | SR                         | Cell<br>Proliferation          | IC50   | 2 nM                         | [3][4]    |
| ALK                       | -                          | Kinase<br>Activity             | IC50   | 2.5 nM                       | [3][4]    |
| ALK<br>(G1202R)           | 293T (over-<br>expressing) | Cell<br>Proliferation          | IC50   | 21 nM                        | [3][4]    |
| ALK<br>(G1202R)           | -                          | Kinase<br>Activity             | IC50   | 6.6 nM                       | [3][4]    |
| EGFR<br>(L858R+T790<br>M) | H1975                      | Cell<br>Proliferation          | IC50   | 42 nM                        | [3][4]    |
| FAK                       | ALK-positive<br>SR         | Protein<br>Down-<br>regulation | -      | Effective at 0.01-1000 nM    | [3][4]    |
| PYK2                      | ALK-positive<br>SR         | Protein<br>Down-<br>regulation | -      | Effective at<br>0.01-1000 nM | [3][4]    |
| FER                       | ALK-positive<br>SR         | Protein<br>Down-<br>regulation | -      | Effective at<br>0.01-1000 nM | [3][4]    |
| RSK1                      | ALK-positive<br>SR         | Protein<br>Down-<br>regulation | -      | Effective at<br>0.01-1000 nM | [3][4]    |
| GAK                       | ALK-positive<br>SR         | Protein<br>Down-<br>regulation | -      | Effective at<br>0.01-1000 nM | [3][4]    |
| FAK                       | ALK-negative<br>Calu-1     | Protein<br>Down-<br>regulation | -      | Effective at<br>0.01-1000 nM | [3][4]    |



| PYK2 | ALK-negative<br>Calu-1 | Protein  Down  regulation | Effective at<br>0.01-1000 nM | [3][4] |
|------|------------------------|---------------------------|------------------------------|--------|
| FER  | ALK-negative<br>Calu-1 | Protein  Down  regulation | Effective at<br>0.01-1000 nM | [3][4] |
| RSK1 | ALK-negative<br>Calu-1 | Protein  Down  regulation | Effective at<br>0.01-1000 nM | [3][4] |
| GAK  | ALK-negative<br>Calu-1 | Protein  Down  regulation | Effective at<br>0.01-1000 nM | [3][4] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **SIAIS164018**.

## **Western Blotting for Protein Degradation**

This protocol is used to assess the reduction in target protein levels following treatment with **SIAIS164018**.

- Cell Culture and Treatment:
  - Plate cells (e.g., H3122 for ALK, H1975 for EGFR) in 6-well plates and allow them to adhere overnight.
  - Treat cells with varying concentrations of **SIAIS164018** (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 6, 12, 24 hours).
- Cell Lysis:
  - Wash cells twice with ice-cold phosphate-buffered saline (PBS).
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
  - Normalize protein samples to the same concentration and denature by boiling with Laemmli sample buffer.
  - Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ALK, anti-EGFR, anti-p-ALK, anti-p-EGFR) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection:
  - Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify band intensities using densitometry software.





Click to download full resolution via product page

Figure 2: Western Blotting Workflow. A flowchart outlining the key steps in the Western blotting protocol.

## **Cell Viability Assay (MTT or CellTiter-Glo)**



This assay measures the effect of **SIAIS164018** on the proliferation and viability of cancer cells.

#### · Cell Seeding:

 Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

#### Compound Treatment:

Treat the cells with a serial dilution of SIAIS164018 for a specified period (e.g., 72 hours).
 Include a vehicle control (e.g., DMSO).

#### MTT Assay Protocol:

- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

#### CellTiter-Glo Assay Protocol:

- Equilibrate the plate to room temperature.
- Add CellTiter-Glo reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.

#### Data Analysis:

Calculate cell viability as a percentage relative to the vehicle-treated control.



 Determine the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve.

## **Additional Capabilities of SIAIS164018**

Beyond its effects on ALK and EGFR, **SIAIS164018** has demonstrated broader anti-cancer activities. It can inhibit the migration and invasion of cancer cells and induce G1 phase cell cycle arrest.[2][3][4] Furthermore, it has been shown to degrade other oncoproteins involved in metastasis, such as FAK, PYK2, and PTK6.[1][2] These multifaceted actions highlight the potential of **SIAIS164018** as a comprehensive anti-cancer agent.

### Conclusion

**SIAIS164018** is a potent degrader of ALK and EGFR, including clinically relevant mutant forms that confer resistance to traditional tyrosine kinase inhibitors. Its mechanism of action, leveraging the ubiquitin-proteasome system, offers a durable and effective means of eliminating oncogenic drivers. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies. The broad-spectrum activity of **SIAIS164018** against multiple oncoproteins further underscores its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer [mdpi.com]



- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SIAIS164018: A Technical Guide to a Novel ALK and EGFR Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#siais164018-alk-and-egfr-degradation-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com